tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1342433-96-8
VCID: VC0170869
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)NC2CC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

CAS No.: 1342433-96-8

Cat. No.: VC0170869

Molecular Formula: C11H20N2O2

Molecular Weight: 212.293

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate - 1342433-96-8

Specification

CAS No. 1342433-96-8
Molecular Formula C11H20N2O2
Molecular Weight 212.293
IUPAC Name tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3
Standard InChI Key HWISGVCRMIUTMA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)NC2CC2

Introduction

Chemical Identity and Properties

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate is characterized by specific physicochemical properties that define its behavior in various chemical environments. The compound possesses a distinctive structure that contributes to its reactivity and utility in synthetic applications.

Basic Chemical Information

PropertyDescription
CAS Number1342433-96-8
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
IUPAC Nametert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(NC2CC2)C1
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3
InChIKeyHWISGVCRMIUTMA-UHFFFAOYSA-N

The compound incorporates three main structural features: an azetidine ring (a four-membered nitrogen-containing heterocycle), a cyclopropylamino group, and a tert-butyloxycarbonyl (Boc) protecting group . The combination of these structural elements confers specific reactivity patterns that are exploited in organic synthesis.

Structural Characteristics

The molecular structure reveals important functional groups that define the chemical behavior of this compound:

  • The azetidine ring provides a constrained cyclic system that influences molecular geometry and reactivity

  • The cyclopropylamino substituent at the 3-position of the azetidine ring introduces a secondary amino functionality

  • The Boc protecting group on the azetidine nitrogen allows for selective chemical manipulations in multistep syntheses

  • The presence of two nitrogen atoms provides potential hydrogen bonding sites

These structural features collectively contribute to the compound's utility as a building block in complex molecular syntheses.

SupplierProduct NumberPurityPackagingPrice (USD)
AK ScientificZ4104Not specified250 mg$251
American Custom Chemicals CorporationCHM039404395.00%5 mg$499.93
Matrix Scientific126108>95%1 g$1,224
AmbeedA42323098%5 g$591
ChemenuCM20027995+%5 g$888
Aladdin ScientificALA-T628379-1g≥97%1 gNot specified
AChemBlockT9640397%Not specifiedNot specified

This pricing data suggests that the compound is relatively expensive, possibly due to complex synthesis requirements or specialized applications in research contexts .

Applications in Chemical Research

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate serves multiple roles in chemical research, particularly in pharmaceutical development and organic synthesis.

Role as a Building Block

The primary application of this compound is as a heterocyclic building block in organic synthesis:

  • The protected azetidine scaffold provides a valuable core structure for medicinal chemistry applications

  • The secondary amine functionality (cyclopropylamino group) offers a site for further derivatization

  • The Boc protecting group enables selective modifications through established deprotection protocols

  • These features collectively facilitate the incorporation of this structural motif into complex molecular architectures

The compound's utility as a building block is evidenced by its commercial availability from multiple specialty chemical suppliers targeting the pharmaceutical research market.

Structural Analogs and Related Compounds

Examination of structurally related compounds provides context for understanding the chemical space occupied by tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate.

Comparative Analysis of Analogs

Several structural analogs have been identified, differing primarily in the substituent at the 3-position of the azetidine ring:

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Variation
tert-Butyl 3-(propylamino)azetidine-1-carboxylate1340363-42-9C₁₁H₂₂N₂O₂214.30Linear propyl group replaces cyclopropyl
tert-Butyl 3-(benzylamino)azetidine-1-carboxylate939760-33-5C₁₅H₂₂N₂O₂262.35Benzyl group replaces cyclopropyl
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-8C₉H₁₈N₂O₂186.25Aminomethyl group replaces cyclopropylamino
tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate1420859-70-6C₁₃H₂₄N₂O₂240.34Additional ethyl group between azetidine and cyclopropylamino

This comparison demonstrates the versatility of the azetidine scaffold and the variety of N-substitution patterns that have been explored in chemical research .

Structure-Property Relationships

The structural variations among these analogs likely influence their physicochemical properties:

  • Lipophilicity varies with the nature of the amine substituent (cyclopropyl vs. propyl vs. benzyl)

  • Molecular flexibility differs between cyclic (cyclopropyl) and linear (propyl) substituents

  • Steric bulk increases significantly with the benzyl substituent compared to cyclopropyl

  • Hydrogen bonding capabilities remain similar across these analogs due to the secondary amine functionality

These structure-property relationships have implications for the compounds' behavior in chemical reactions and potential biological activities.

Analytical Characterization

Analytical data for tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate provides essential information for structural confirmation and purity assessment.

Spectroscopic Properties

While comprehensive spectroscopic data is limited in the available literature, expected spectroscopic characteristics can be inferred from the structure:

  • ¹H NMR would show distinctive signals for:

    • tert-butyl protons (singlet, 9H)

    • azetidine ring protons (complex multiplets)

    • cyclopropyl protons (characteristic pattern of multiplets)

    • N-H proton (broad singlet)

  • ¹³C NMR would exhibit resonances for:

    • carbonyl carbon of the Boc group (~155 ppm)

    • quaternary carbon of the tert-butyl group (~80 ppm)

    • methyl carbons of the tert-butyl group (~28 ppm)

    • azetidine ring carbons (30-60 ppm)

    • cyclopropyl carbons (0-10 ppm)

These spectroscopic features would be valuable for structural confirmation during synthesis and quality control processes.

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